Methyl 6-(benzyl(methyl)amino)nicotinate
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Overview
Description
Methyl 6-(benzyl(methyl)amino)nicotinate is an organic compound with the molecular formula C15H16N2O2 It is a derivative of nicotinic acid and features a benzyl(methyl)amino group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyl(methyl)amino)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to form the ester. The resulting ester is then reacted with benzyl(methyl)amine to introduce the benzyl(methyl)amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyl(methyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl(methyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 6-(benzyl(methyl)amino)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-(benzyl(methyl)amino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic receptors or other related pathways, leading to various biological responses. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
Benzyl nicotinate: Another ester of nicotinic acid with similar vasodilatory effects.
Chromium nicotinate: A compound used for its potential health benefits, including glucose metabolism regulation .
Uniqueness
Methyl 6-(benzyl(methyl)amino)nicotinate is unique due to the presence of the benzyl(methyl)amino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 6-[benzyl(methyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-17(11-12-6-4-3-5-7-12)14-9-8-13(10-16-14)15(18)19-2/h3-10H,11H2,1-2H3 |
InChI Key |
OVJGIHDNFQHFGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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